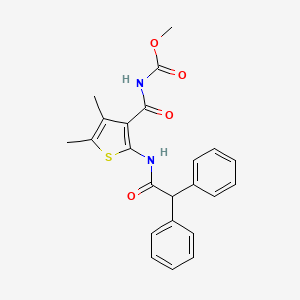

Methyl (2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Carbamate Preparation

Methyl (2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate, as part of the carbamate family, plays a crucial role in synthetic organic chemistry. Studies highlight its utility in the synthesis of various carbamate compounds through the reaction of dimethyl carbonate and diphenyl carbonate, demonstrating its potential as a green reagent due to its ability to function as a carbonylation and methylation agent. The optimization of reaction conditions, such as temperature, catalyst selection, and raw material ratios, is essential for enhancing product yield, with research indicating that certain catalysts like Bu2SnO can significantly improve outcomes (Zhou Guo-ding, 2011).

Carbon Dioxide Utilization in Synthesis

The compound's framework facilitates the innovative use of carbon dioxide as a carbonylating agent, particularly in the creation of 2-oxazolidinones, 2-oxazinones, and cyclic ureas. This application underscores a strategic approach to utilizing CO2, a greenhouse gas, in chemical synthesis, thereby contributing to more sustainable chemical practices. The process involves generating a transient carbamate anion, which, upon activation with various electrophiles, leads to the formation of the desired products with high efficiency. Such methodologies not only exemplify the compound's versatility but also its alignment with green chemistry principles (J. Paz et al., 2010).

Non-Phosgene Routes to Carbamates

Research into non-phosgene methods for synthesizing carbamates, including methyl N-phenyl carbamate, highlights the environmental and safety advantages of employing alternatives to phosgene, a toxic industrial chemical. The exploration of various synthesis routes, such as oxidative carbonylation of aniline and coupling reactions, reflects ongoing efforts to develop safer, more sustainable chemical processes. These studies not only expand the understanding of carbamate synthesis but also contribute to reducing the chemical industry's reliance on hazardous substances (K. Ta, 2013).

Palladium-Catalyzed Transformations

The compound's structural elements facilitate its involvement in palladium-catalyzed carbonylative transformations, a testament to its adaptability in complex organic syntheses. This application underscores the efficiency of using dimethyl carbonate as a solvent in producing methyl 2-arylacetates from benzyl amines, showcasing the compound's role in facilitating reactions under additive-free conditions. Such catalytic processes not only enhance synthetic routes to various organic compounds but also highlight the potential for developing more efficient, less toxic chemical processes (Yahui Li et al., 2018).

Eigenschaften

IUPAC Name |

methyl N-[2-[(2,2-diphenylacetyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-14-15(2)30-22(18(14)20(26)25-23(28)29-3)24-21(27)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,1-3H3,(H,24,27)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGXDWGTSFUWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2887200.png)

![N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2887201.png)

![Ethyl 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2887202.png)

![[3-Amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone](/img/structure/B2887205.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2887219.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1,2-benzothiazole-7-carboxamide;dihydrochloride](/img/structure/B2887221.png)